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molecular formula C8H5Br2F3 B1291844 1-Bromo-2-(bromomethyl)-3-(trifluoromethyl)benzene CAS No. 69902-84-7

1-Bromo-2-(bromomethyl)-3-(trifluoromethyl)benzene

Cat. No. B1291844
M. Wt: 317.93 g/mol
InChI Key: HMPNGWMCGUPJFD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US04132737

Procedure details

The methyl group of 2-bromo-6-trifluoromethyltoluene was brominated by reacting 47.8 g. of the toluene with 39.2 g. of N-bromosuccinimide under ultraviolet radiation. 77.5 g. of an orange oil comprising 2-bromo-6-trifluoromethylbenzyl bromide were obtained.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three

Identifiers

REACTION_CXSMILES
[Br:1][C:2]1[CH:7]=[CH:6][CH:5]=[C:4]([C:8]([F:11])([F:10])[F:9])[C:3]=1[CH3:12].[N+](C1C=CC=C(C(F)(F)F)C=1C)([O-])=O.[Br:27]N1C(=O)CCC1=O>>[Br:1][C:2]1[CH:7]=[CH:6][CH:5]=[C:4]([C:8]([F:9])([F:10])[F:11])[C:3]=1[CH2:12][Br:27]

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
BrC1=C(C(=CC=C1)C(F)(F)F)C
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[N+](=O)([O-])C1=C(C(=CC=C1)C(F)(F)F)C
Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
BrN1C(CCC1=O)=O

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Outcomes

Product
Name
Type
product
Smiles
BrC1=C(CBr)C(=CC=C1)C(F)(F)F

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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